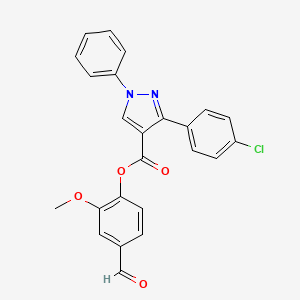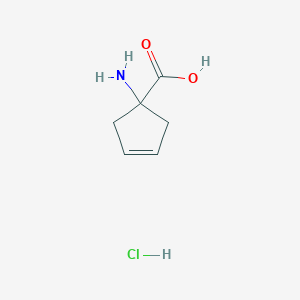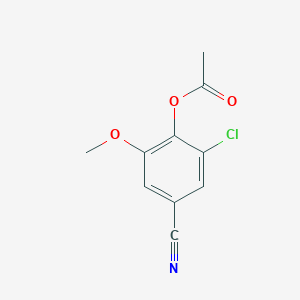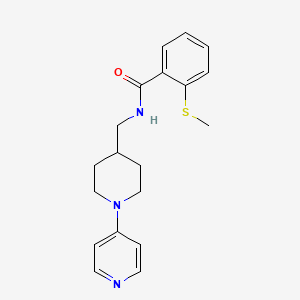![molecular formula C16H16N6O B2462610 N-(2-(5,6,7,8-tetrahidroimidazo[1,2-a]piridin-2-il)fenil)-1H-1,2,4-triazol-3-carboxamida CAS No. 2034308-98-8](/img/structure/B2462610.png)
N-(2-(5,6,7,8-tetrahidroimidazo[1,2-a]piridin-2-il)fenil)-1H-1,2,4-triazol-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-a]pyridine ring, the attachment of the phenyl group, and the formation of the 1,2,4-triazole ring. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromaticity of the phenyl and triazole rings, the hybridization of the nitrogen atoms, and the conformation of the tetrahydroimidazo[1,2-a]pyridine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the electron-donating or -withdrawing nature of the substituents on the phenyl ring, the basicity of the nitrogen atoms, and the steric hindrance around the reactive sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by factors such as its molecular structure, the presence of polar or nonpolar groups, and the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Se ha investigado el compuesto por sus propiedades antibacterianas. Los investigadores sintetizaron derivados de hidrazona a partir de 5,6,7,8-tetrahidroimidazo[1,2-a]pirimidina-2-carbohidrazida y aldehídos aromáticos. Notablemente, los compuestos 8d, 8e y 8f exhibieron una excelente actividad antibacteriana contra bacterias Gram-negativas (como E. coli y P. aeruginosa) y bacterias Gram-positivas (como S. aureus y S. pyogenes). Estos hallazgos resaltan su potencial como agente antimicrobiano .
Propiedades Anticancerígenas
Si bien la investigación sobre este compuesto específico es limitada, los derivados que contienen imidazol han mostrado promesa en diversas actividades biológicas. Los imidazoles exhiben efectos antitumorales y sus modificaciones estructurales podrían mejorar su citotoxicidad. Se necesitan más investigaciones para explorar el potencial anticancerígeno de este compuesto .
Actividad Inmunoestimulante
El derivado de imidazolina fusionado (S)-6-fenil-2,3,5,6-tetrahidroimidazo[2,1-b]tiazol, levamisol, tiene actividad inmunoestimulante y se utiliza en terapia adyuvante para pacientes después de la cirugía de tumor colorrectal. Aunque no está directamente relacionado con el compuesto en cuestión, esto destaca el potencial inmunomodulador de las moléculas basadas en imidazol .
Otras Actividades Biológicas
Las imidazo[1,2-a]pirimidinas, como clase, exhiben diversos efectos biológicos. Si bien se necesitan más investigaciones sobre este compuesto específico, otros derivados de imidazol han demostrado propiedades anticonvulsivas, antidepresivas, antipiréticas, antivirales y antioxidantes. Estos hallazgos sugieren que explorar aplicaciones adicionales más allá de los efectos antibacterianos y anticancerígenos podría valer la pena .
Mecanismo De Acción
Target of Action
Similar compounds have been known to exhibit a wide variety of biological activities including anti-microbial, analgesic, antipyretic, and anti-inflammatory properties .
Mode of Action
It’s worth noting that similar compounds have been synthesized and tested for their in vitro antibacterial activity .
Biochemical Pathways
Similar compounds have shown to exhibit antimicrobial activity against various bacterial strains .
Result of Action
aureus (Gram-positive bacteria) .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(15-17-10-18-21-15)20-12-6-2-1-5-11(12)13-9-22-8-4-3-7-14(22)19-13/h1-2,5-6,9-10H,3-4,7-8H2,(H,20,23)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCUDWKHGCVJEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-iodophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2462529.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2462531.png)
![6-[(Furan-2-carbonyl)amino]hexanoic acid](/img/structure/B2462534.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2462543.png)



![7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2462549.png)

